ETHYL 2-{4-[(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYL)(2-HYDROXY-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENYL)METHYL]-2-METHOXYPHENOXY}ACETATE
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Overview
Description
ETHYL 2-{4-[(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYL)(2-HYDROXY-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENYL)METHYL]-2-METHOXYPHENOXY}ACETATE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{4-[(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYL)(2-HYDROXY-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENYL)METHYL]-2-METHOXYPHENOXY}ACETATE involves several steps. One common method includes the acylation of dimedone with acetic anhydride to form 2-acetyldimedone. This intermediate is then reacted with various reagents to introduce the necessary functional groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as 4-dimethylaminopyridine (DMAP) and bases like triethylamine can enhance the efficiency of the reactions .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{4-[(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYL)(2-HYDROXY-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENYL)METHYL]-2-METHOXYPHENOXY}ACETATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce ketones and aldehydes to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, which is used for the cleavage of protecting groups, and acetic anhydride for acylation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can produce carboxylic acids, while reduction reactions can yield alcohols.
Scientific Research Applications
ETHYL 2-{4-[(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYL)(2-HYDROXY-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENYL)METHYL]-2-METHOXYPHENOXY}ACETATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its ability to interact with various biomolecules.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of ETHYL 2-{4-[(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYL)(2-HYDROXY-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENYL)METHYL]-2-METHOXYPHENOXY}ACETATE involves its interaction with specific molecular targets and pathways. The compound can enhance the bioavailability of drugs by increasing their lipophilicity, allowing for better passive membrane diffusion . This can lead to improved therapeutic effects and reduced enzymatic degradation.
Comparison with Similar Compounds
Similar Compounds
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl: An amino-protecting group used in peptide synthesis.
N-Dde Lipoamino Acids: Compounds that enhance drug bioavailability by increasing lipophilicity.
Uniqueness
ETHYL 2-{4-[(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYL)(2-HYDROXY-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENYL)METHYL]-2-METHOXYPHENOXY}ACETATE is unique due to its complex structure and the presence of multiple functional groups, which allow for a wide range of chemical reactions and applications. Its ability to enhance drug bioavailability makes it particularly valuable in medicinal chemistry.
Properties
Molecular Formula |
C28H36O8 |
---|---|
Molecular Weight |
500.6g/mol |
IUPAC Name |
ethyl 2-[4-[(4,4-dimethyl-2,6-dioxocyclohexyl)-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methyl]-2-methoxyphenoxy]acetate |
InChI |
InChI=1S/C28H36O8/c1-7-35-23(33)15-36-21-9-8-16(10-22(21)34-6)24(25-17(29)11-27(2,3)12-18(25)30)26-19(31)13-28(4,5)14-20(26)32/h8-10,24-25,31H,7,11-15H2,1-6H3 |
InChI Key |
MSOVVXZQLZIHJC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)COC1=C(C=C(C=C1)C(C2C(=O)CC(CC2=O)(C)C)C3=C(CC(CC3=O)(C)C)O)OC |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)C(C2C(=O)CC(CC2=O)(C)C)C3=C(CC(CC3=O)(C)C)O)OC |
Origin of Product |
United States |
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